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molecular formula C13H16N2O3 B8630860 Methyl 4-oxo-1-(pyridin-3-ylmethyl)piperidine-3-carboxylate

Methyl 4-oxo-1-(pyridin-3-ylmethyl)piperidine-3-carboxylate

Cat. No. B8630860
M. Wt: 248.28 g/mol
InChI Key: XTAMSMSPNCEROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865758B2

Procedure details

0.200 g (1.034 mmol) of 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride (commercially available, ABCR), 0.54 mL (3.102 mmol) of diisopropylethylamine, 0.155 g (1.034 mmol) of sodium iodide and 0.170 g (1.034 mmol) of 3-(chloromethyl)pyridine hydrochloride were stirred at 80° C. in 5.0 mL of anhydrous CH3CN. The reaction was monitored by HPLC and UPLC-MS. After 1 h at 80° C., the insoluble inorganic materials were filtered off and the filtrate was concentrated in vacuo to give a yellowish residue. This residue was dissolved in CH2Cl2, washed with brine, H2O, dried over Na2SO4 and concentrated in vacuo to give pure methyl 4-oxo-1-(pyridin-3-ylmethyl)piperidine-3-carboxylate (0.257 g, 1.034 mmol, quantitative yield). The product was used for the next step without further manipulation.
Name
1-methyl-4-oxopiperidine-3-carboxylate hydrochloride
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
0.155 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH:5]([C:10]([OH:12])=[O:11])[CH2:4]1.[CH:13](N(C(C)C)CC)(C)C.[I-].[Na+].Cl.ClC[C:27]1[CH:28]=[N:29][CH:30]=[CH:31][CH:32]=1>CC#N.C(Cl)Cl>[O:9]=[C:6]1[CH2:7][CH2:8][N:3]([CH2:2][C:27]2[CH:28]=[N:29][CH:30]=[CH:31][CH:32]=2)[CH2:4][CH:5]1[C:10]([O:12][CH3:13])=[O:11] |f:0.1,3.4,5.6|

Inputs

Step One
Name
1-methyl-4-oxopiperidine-3-carboxylate hydrochloride
Quantity
0.2 g
Type
reactant
Smiles
Cl.CN1CC(C(CC1)=O)C(=O)O
Name
Quantity
0.54 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0.155 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0.17 g
Type
reactant
Smiles
Cl.ClCC=1C=NC=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insoluble inorganic materials were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellowish residue
WASH
Type
WASH
Details
washed with brine, H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1C(CN(CC1)CC=1C=NC=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.034 mmol
AMOUNT: MASS 0.257 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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